molecular formula C14H11ClF3NO B1329107 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine CAS No. 946740-54-1

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine

Cat. No.: B1329107
CAS No.: 946740-54-1
M. Wt: 301.69 g/mol
InChI Key: JKNYUZITOIDRKL-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine is an organic compound characterized by the presence of chloro, methyl, phenoxy, and trifluoromethyl groups attached to a phenylamine backbone

Preparation Methods

The synthesis of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloro-5-methylphenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Trifluoromethylation: The amine intermediate is subjected to trifluoromethylation using a reagent like trifluoromethyl iodide in the presence of a base.

    Coupling Reaction: Finally, the trifluoromethylated amine is coupled with 2-chloro-5-methylphenol under basic conditions to yield the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Scientific Research Applications

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Applications: The compound is explored for use in the production of specialty chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine can be compared with similar compounds such as:

    4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-benzoic acid: This compound shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.

    2-Chloro-5-methyl-4-(trifluoromethoxy)benzoic acid:

    4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-benzaldehyde: This aldehyde derivative has distinct reactivity due to the presence of the formyl group, making it useful in different synthetic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique electronic and steric properties, making it valuable for diverse scientific and industrial applications.

Properties

IUPAC Name

4-(2-chloro-5-methylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-2-4-11(15)13(6-8)20-12-5-3-9(19)7-10(12)14(16,17)18/h2-7H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNYUZITOIDRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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